REACTION_CXSMILES
|
N1C2NC=CC=2C(N2CCC[C@@H](NC(=O)C(NC3C=C(Cl)C=C(Cl)C=3)C3COC3)C2)=N[CH:2]=1.[NH2:33][CH:34]([CH:38]1[CH2:41][O:40][CH2:39]1)[C:35]([OH:37])=[O:36].N1C2NC=CC=2C(N2CCC[C@@H](N)C2)=NC=1.CCN(C(C)C)C(C)C.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1>CN(C=O)C>[NH2:33][CH:34]([CH:38]1[CH2:41][O:40][CH2:39]1)[C:35]([O:37][CH3:2])=[O:36]
|
Name
|
N—((R)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-(3,5-dichlorophenylamino)-2-(oxetan-3-yl)acetamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C2=C1NC=C2)N2C[C@@H](CCC2)NC(C(C2COC2)NC2=CC(=CC(=C2)Cl)Cl)=O
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
NC(C(=O)O)C1COC1
|
Name
|
|
Quantity
|
0.3 mmol
|
Type
|
reactant
|
Smiles
|
N1=CN=C(C2=C1NC=C2)N2C[C@@H](CCC2)N
|
Name
|
|
Quantity
|
0.9 mmol
|
Type
|
reactant
|
Smiles
|
CCN(C(C)C)C(C)C
|
Name
|
|
Quantity
|
0.33 mmol
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
0.33 mmol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was then stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford a residue, which
|
Type
|
CUSTOM
|
Details
|
was purified by reverse phase chromatography C18 column and 10% acetonitrile/water containing 0.1% TFA
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |